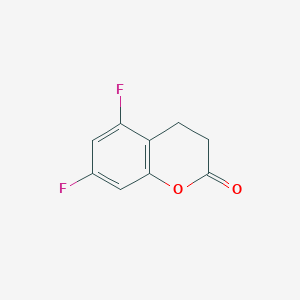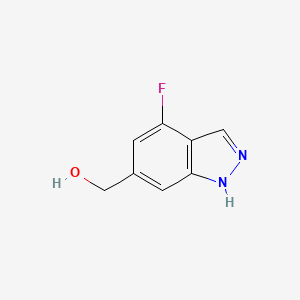
(R)-1,3-Dimethylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,3-Dimethylpiperazine hydrochloride is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethylpiperazine hydrochloride typically involves the reaction of ®-1,3-Dimethylpiperazine with hydrochloric acid. The process can be summarized as follows:
Starting Material: ®-1,3-Dimethylpiperazine.
Reaction: The starting material is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of ®-1,3-Dimethylpiperazine hydrochloride.
Isolation: The product is isolated by filtration or evaporation, followed by recrystallization to obtain pure ®-1,3-Dimethylpiperazine hydrochloride.
Industrial Production Methods: In industrial settings, the production of ®-1,3-Dimethylpiperazine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: ®-1,3-Dimethylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
®-1,3-Dimethylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of ®-1,3-Dimethylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1,4-Dimethylpiperazine: Another piperazine derivative with similar structural features.
1,3-Diethylpiperazine: A compound with ethyl groups instead of methyl groups.
1,3-Dimethylimidazolidine: A structurally related compound with a different ring system.
Uniqueness: ®-1,3-Dimethylpiperazine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its achiral or racemic counterparts. Its specific interactions with molecular targets make it a valuable compound in various research fields.
特性
分子式 |
C6H15ClN2 |
|---|---|
分子量 |
150.65 g/mol |
IUPAC名 |
(3R)-1,3-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
InChIキー |
DPBBTNJEYWACKY-FYZOBXCZSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1)C.Cl |
正規SMILES |
CC1CN(CCN1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)




![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)



![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)
